

Unveiling the Molecular Architecture of 1,4-Bis(bromomethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)benzene

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This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of **1,4-bis(bromomethyl)benzene**, a key reagent in organic synthesis and precursor for various functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering precise structural data derived from single-crystal X-ray diffraction studies.

Molecular Structure and Geometry

1,4-Bis(bromomethyl)benzene, with the chemical formula $C_8H_8Br_2$, consists of a central benzene ring substituted at the para positions with two bromomethyl groups. The molecular structure has been determined with high precision using single-crystal X-ray crystallography. In the crystalline state, the molecule exhibits centrosymmetry, with the benzene ring being planar.

The key structural parameters, including bond lengths and angles, have been experimentally determined and are summarized in the table below. These values provide a foundational understanding of the molecule's steric and electronic properties, which are critical for predicting its reactivity and interaction with other molecules.

Quantitative Molecular Geometry Data

The following table summarizes the experimentally determined bond lengths and angles for **1,4-bis(bromomethyl)benzene**, obtained from the crystallographic study published in Acta

Crystallographica Section E.

Bond/Angle	Atoms Involved	Value (Å or °)
Bond Lengths		
C-Br	C4-Br1	1.965 (3)
C-C (ring)	C1-C2	1.378 (4)
C1-C3	1.381 (4)	
C2-C3	1.380 (4)	
C-C (exocyclic)	C1-C4	1.503 (4)
Bond Angles		
C-C-C (ring)	C2-C1-C3	120.5 (3)
C1-C2-C3	119.5 (3)	
C1-C3-C2	120.0 (3)	
C(ring)-C-C(exo)	C2-C1-C4	120.1 (3)
C3-C1-C4	119.4 (3)	
C-C-Br	C1-C4-Br1	112.2 (2)

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of **1,4-bis(bromomethyl)benzene** with atom numbering corresponding to the crystallographic data.

Molecular structure of **1,4-Bis(bromomethyl)benzene**.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of **1,4-bis(bromomethyl)benzene** was carried out using single-crystal X-ray diffraction. The following provides a detailed summary of the

experimental methodology.

Crystal Growth: Single crystals of **1,4-bis(bromomethyl)benzene** suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in a suitable solvent.

Data Collection: A colorless, block-shaped crystal with dimensions of approximately 0.30 x 0.20 x 0.20 mm was mounted on a goniometer head. Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer. The crystal was kept at a constant temperature of 298(2) K during data collection. Graphite-monochromated Mo K α radiation (λ = 0.71073 Å) was used. A series of ω and ϕ scans were performed to collect a complete sphere of data.

Structure Solution and Refinement: The collected diffraction data were processed using the SAINT software package for integration of the diffraction profiles. An absorption correction was applied using the SADABS program. The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F^2 using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The final refinement converged to a low R-factor, indicating a high-quality structural model. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 601764.

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